molecular formula C9H9NO B1427037 2-Ethoxy-5-ethynylpyridine CAS No. 1196154-85-4

2-Ethoxy-5-ethynylpyridine

Cat. No. B1427037
M. Wt: 147.17 g/mol
InChI Key: BLRKWRRBEXLPSZ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-ethynylpyridine is a derivative of pyridine . It has a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol .


Physical And Chemical Properties Analysis

2-Ethoxy-5-ethynylpyridine has a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Soil Nitrification Inhibition

2-Ethoxy-5-ethynylpyridine has been studied for its potential as a soil nitrification inhibitor. Research conducted by McCarty and Bremner (1990) in the Soil Science Society of America Journal showed that 2-ethynylpyridine, a related compound, is a potent inhibitor of nitrification in soil. This research indicated that 2-ethynylpyridine could be an effective fertilizer amendment for retarding nitrification of fertilizer nitrogen in soil, a significant application in agricultural science (McCarty & Bremner, 1990).

Chemical Synthesis and Reactions

2-Ethynylpyridine derivatives have been utilized in various chemical syntheses. For instance, Muragishi et al. (2017) in ACS Omega reported efficient hydrochlorination of 2-ethynylpyridines, indicating a method to enhance the electrophilicity of the ethynyl group in these compounds (Muragishi et al., 2017).

Biomedical Applications

In the field of bioconjugate chemistry, Frisch et al. (1996) synthesized thiol-reactive heterobifunctional reagents using 2-ethynylpyridine derivatives. These reagents have potential applications in coupling peptides to liposomes for immunization and other biomedical purposes (Frisch, Boeckler, & Schuber, 1996).

Material Science and Electronics

In the field of material science, 2-ethynylpyridine derivatives have been explored for their conductive properties. For instance, Gal and Choi (1993) in the Journal of Applied Polymer Science studied the electrical conductivity of iodine-doped poly(2-ethynylpyridine), revealing significant insights into the doping and dedoping behaviors of this material (Gal & Choi, 1993).

Molecular Studies

Hajam et al. (2021) in Polycyclic Aromatic Compounds conducted a comprehensive study on the molecular structure and properties of 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol, a compound structurally similar to 2-Ethoxy-5-ethynylpyridine. Their research encompassed vibrational frequency calculations and molecular docking studies, providing deep insights into the molecular characteristics of these types of compounds (Hajam et al., 2021).

Safety And Hazards

2-Ethynylpyridine, a related compound, is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water . If inhaled, one should move to fresh air and seek medical attention if symptoms occur .

properties

IUPAC Name

2-ethoxy-5-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-3-8-5-6-9(10-7-8)11-4-2/h1,5-7H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRKWRRBEXLPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-ethynylpyridine

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-ethoxypyridine (5.00 g, 24.8 mmol) in THF (50 mL)-triethylamine (25 mL) were added trimethylsilylacetylene (5.3 mL, 37.2 mmol), copper(I) iodide (237 mg, 1.24 mmol) and bis(triphenylphosphine)palladium(II) chloride (870 mg, 1.24 mmol), and the mixture was stirred under an argon stream at 60° C. for 1 hr. Water was added to the reaction mixture, the mixture was extracted twice with hexane, and the combined organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=19:1) to give an oil. To a solution of the oil in THF (50 mL) was added 1 M tetrabutylammonium fluoride THF solution (26.0 mL, 26.0 mmol), and the mixture was stirred at room temperature for 30 min. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted twice with diethyl ether. The combined organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=19:1) to give the title compound (690 mg, yield 19%) as an oil.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
237 mg
Type
catalyst
Reaction Step Two
Quantity
870 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tetrabutylammonium fluoride THF
Quantity
26 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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